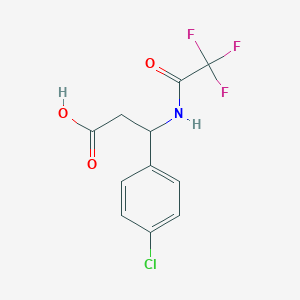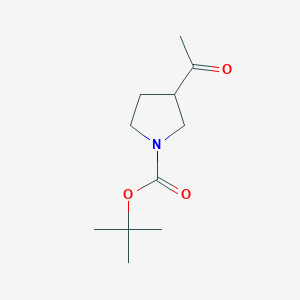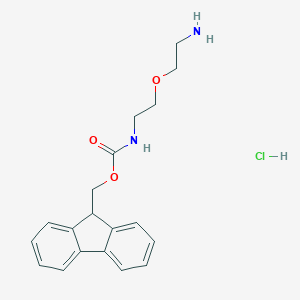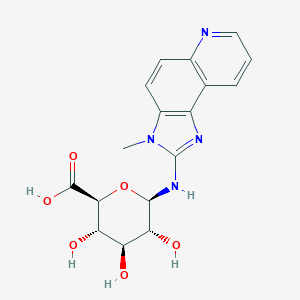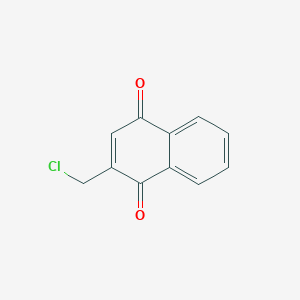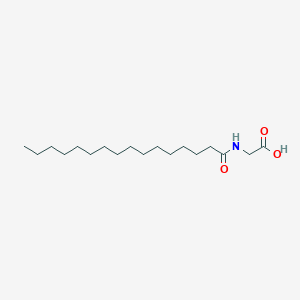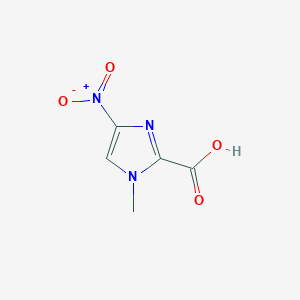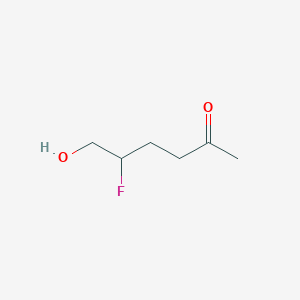
5-Fluoro-6-hydroxyhexan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-6-hydroxyhexan-2-one is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a fluorinated ketone that has been synthesized through various methods and has been found to have potential applications in drug development, as well as in biochemical and physiological studies.
Mechanism Of Action
The mechanism of action of 5-Fluoro-6-hydroxyhexan-2-one is not fully understood, but it is believed to act as a potent inhibitor of various enzymes and proteins. It has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain. This inhibition leads to an increase in acetylcholine levels, which has been linked to improved cognitive function and memory retention.
Biochemical And Physiological Effects
The biochemical and physiological effects of 5-Fluoro-6-hydroxyhexan-2-one are diverse and depend on the specific application. In drug development, it has been found to have anticancer properties and has been shown to induce apoptosis in cancer cells. In biochemical and physiological studies, it has been used as a tool to investigate the mechanism of action of various enzymes and proteins. It has also been found to have potential applications in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 5-Fluoro-6-hydroxyhexan-2-one in lab experiments is its high purity and stability. It is also relatively easy to synthesize and is readily available. However, one of the limitations is that it can be expensive to produce, which may limit its use in large-scale experiments. Additionally, its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on 5-Fluoro-6-hydroxyhexan-2-one. One direction is to further investigate its potential applications in drug development, particularly in the development of anticancer drugs. Another direction is to investigate its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. Additionally, further research is needed to fully understand its mechanism of action and its potential as a tool in biochemical and physiological studies.
Synthesis Methods
There are several methods for synthesizing 5-Fluoro-6-hydroxyhexan-2-one, including the reaction of 5-fluorovaleraldehyde with ethyl acetoacetate, the reaction of 5-fluorovaleraldehyde with ethyl pyruvate, and the reaction of 5-fluorovaleraldehyde with ethyl 2-oxobutanoate. The most commonly used method involves the reaction of 5-fluorovaleraldehyde with ethyl acetoacetate in the presence of a base catalyst. This method yields a high purity product and is relatively easy to perform.
Scientific Research Applications
5-Fluoro-6-hydroxyhexan-2-one has been used in various scientific research applications, including drug development, biochemical and physiological studies, and as a reagent in organic synthesis. It has been found to have potential applications in the development of anticancer drugs, as well as in the treatment of Alzheimer's disease and other neurodegenerative disorders. Additionally, it has been used as a tool in biochemical and physiological studies to investigate the mechanism of action of various enzymes and proteins.
properties
CAS RN |
117751-47-0 |
|---|---|
Product Name |
5-Fluoro-6-hydroxyhexan-2-one |
Molecular Formula |
C6H11FO2 |
Molecular Weight |
134.15 g/mol |
IUPAC Name |
5-fluoro-6-hydroxyhexan-2-one |
InChI |
InChI=1S/C6H11FO2/c1-5(9)2-3-6(7)4-8/h6,8H,2-4H2,1H3 |
InChI Key |
GTTYFCMYGYTVKC-UHFFFAOYSA-N |
SMILES |
CC(=O)CCC(CO)F |
Canonical SMILES |
CC(=O)CCC(CO)F |
synonyms |
2-Hexanone, 5-fluoro-6-hydroxy- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



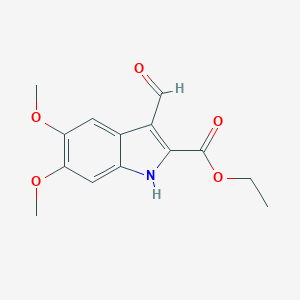
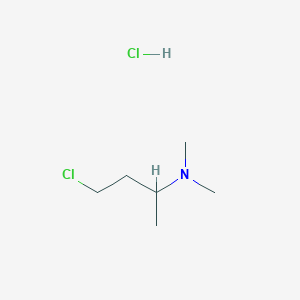
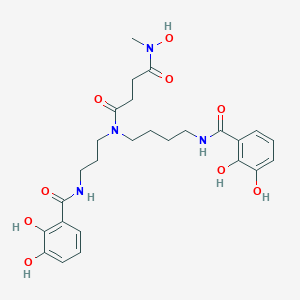
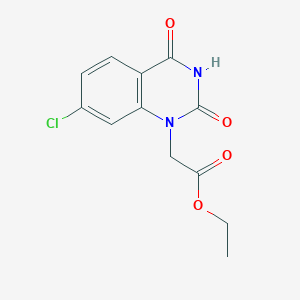
![2-[Acetyl(methyl)amino]butanoic acid](/img/structure/B51279.png)
